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Compound of Interest

Compound Name: SIRT6 activator 12q

Cat. No.: B11929711 Get Quote

Introduction

Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase

that plays a critical role in regulating genomic stability, metabolism, and inflammation.[1]

Emerging evidence highlights its dichotomous role in cancer, acting as both a tumor

suppressor and promoter depending on the cellular context.[2] One of the key functions of

SIRT6 is the modulation of apoptosis, or programmed cell death. Activation of SIRT6 can

induce apoptosis in various cancer cell lines, making it a promising target for therapeutic

development.[1][3]

UBCS039 (also known as 12q or MDL-800) is the first-in-class synthetic activator of SIRT6.[4]

It has been shown to induce autophagy-related cell death in several human cancer cell lines.

Mechanistically, UBCS039-mediated SIRT6 activation can trigger an increase in reactive

oxygen species (ROS), leading to the activation of the AMPK-ULK1-mTOR signaling pathway,

which culminates in autophagy and apoptosis. The pro-apoptotic effects of SIRT6 are often

mediated through the activation of tumor suppressors p53 and p73. Therefore, accurately

quantifying apoptosis is essential for evaluating the efficacy of SIRT6 activators like UBCS039.

These application notes provide detailed protocols for three standard methods to measure

apoptosis:

Annexin V & Propidium Iodide (PI) Staining: Detects early and late-stage apoptosis.

TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.
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Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases.

SIRT6 Signaling in Apoptosis
Activation of SIRT6 by compounds like UBCS039 initiates a signaling cascade that can lead to

apoptosis. In many cancer cells, this process requires the ATM kinase and involves the

activation of the p53 and/or p73 tumor suppressor pathways. SIRT6 can also regulate the

intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, such as

increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic

protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane

permeabilization, cytochrome c release, and the activation of executioner caspases like

caspase-3 and caspase-7, which ultimately execute the apoptotic program.
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Caption: SIRT6 activation by UBCS039 induces apoptosis via p53/p73 and Bcl-2 family
pathways.

Data Presentation
The following table summarizes representative quantitative data from studies investigating

apoptosis induction by SIRT6 activators.
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Activator Cell Line
Concentr
ation (µM)

Time (h) Assay Result Citation

UBCS039 H1299 100 72 Annexin V

Increased

percentage

of

apoptotic

cells.

UBCS039 HeLa 100 72 Annexin V

Increased

percentage

of

apoptotic

cells.

UBCS039 H1299 75 48-72
Western

Blot

Induced

deacetylati

on of

histone H3.

SIRT6

Overexpre

ssion

Huh-7 N/A N/A
Western

Blot

Decreased

cleaved

caspase-3

and Bax,

increased

Bcl-2.

SIRT6

Silencing
Huh-7 N/A N/A

Western

Blot

Increased

cleaved

caspase-3

and Bax,

decreased

Bcl-2.

Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Staining
by Flow Cytometry

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.

Annexin V, a calcium-dependent protein, binds to PS and, when conjugated to a fluorochrome

like FITC, can identify early apoptotic cells. PI is a fluorescent dye that cannot cross the

membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic

cells with compromised membranes.
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1. Seed Cells
(e.g., 1x10^6 cells/well)

2. Treat with UBCS039
(e.g., 100 µM for 72h)

+ Vehicle Control

3. Harvest Cells
(Collect supernatant and trypsinize)

4. Wash Cells
(Cold 1X PBS)

5. Resuspend in 1X Binding Buffer
(~1x10^6 cells/mL)

6. Stain Cells
(Add Annexin V-FITC and PI)

7. Incubate
(15-20 min, Room Temp, Dark)

8. Add Binding Buffer
(400 µL)

9. Analyze by Flow Cytometry
(Within 1 hour)
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Caption: Experimental workflow for Annexin V/PI apoptosis detection.
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Materials:

UBCS039 (SIRT6 Activator)

Phosphate-Buffered Saline (PBS), cold

10X Binding Buffer (0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

Annexin V-FITC conjugate

Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)

Flow cytometer

Procedure:

Cell Treatment: Seed cells at a suitable density and allow them to adhere overnight. Treat

cells with the desired concentrations of UBCS039 and a vehicle control (e.g., DMSO) for the

specified time (e.g., 48-72 hours).

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Centrifuge the cell

suspension at ~500 x g for 5 minutes.

Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.

Centrifuge again and discard the supernatant.

Staining:

Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

Add 5 µL of Annexin V-FITC and 2 µL of PI solution to the cell suspension.

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a

flow cytometer.
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Data Analysis:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: TUNEL (TdT-mediated dUTP Nick End
Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, a key feature of late-stage

apoptosis. During apoptosis, endonucleases cleave genomic DNA, generating numerous 3'-

hydroxyl (3'-OH) ends. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to

catalytically incorporate labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) onto these free ends,

allowing for their detection by fluorescence microscopy or flow cytometry.

Materials:

Cells grown on coverslips or slides

4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

TUNEL reaction mixture (containing TdT and labeled dUTPs)

Fluorescence microscope

Procedure:

Sample Preparation: Treat cells with UBCS039 as described previously.

Fixation: Wash cells with PBS, then fix with 4% PFA for 15-30 minutes at room temperature.

Permeabilization: Wash again with PBS. Incubate cells with Permeabilization Buffer for 5-15

minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.
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Labeling:

Wash cells thoroughly to remove the detergent.

(Optional) Incubate the sample with an equilibration buffer to prime the DNA ends.

Add the prepared TdT Reaction Mix to the cells, ensuring the sample is fully covered.

Incubate for 60 minutes at 37°C in a humidified chamber.

Detection:

Stop the reaction and wash the cells multiple times with PBS.

If an indirect detection method is used (e.g., Br-dUTP), incubate with a fluorescently

labeled anti-BrdU antibody.

Counterstain nuclei with a DNA dye like DAPI or Hoechst.

Imaging: Mount the coverslip and visualize using a fluorescence microscope. Apoptotic cells

will exhibit strong nuclear fluorescence compared to non-apoptotic cells.

Protocol 3: Caspase-3/7 Activity Assay
Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave

numerous cellular proteins to orchestrate the process of apoptosis. This protocol describes a

luminescent or colorimetric assay to measure their combined activity. The assay utilizes a

specific substrate containing the tetrapeptide sequence DEVD, which is recognized and

cleaved by caspase-3 and -7. Cleavage of the substrate releases a reporter molecule that

generates either a luminescent signal (aminoluciferin) or a colored product (p-nitroaniline),

which can be quantified.

Materials:

White-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric)

Caspase-Glo® 3/7 Reagent (Promega) or similar colorimetric kit
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Cell Lysis Buffer

Plate-reading luminometer or spectrophotometer

Procedure:

Cell Plating and Treatment: Plate cells in a 96-well plate and treat with UBCS039 as

described above. Include wells for vehicle control and untreated cells.

Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's

instructions. For the Caspase-Glo® assay, this involves equilibrating the buffer and

lyophilized substrate to room temperature and then combining them.

Assay Execution (Homogeneous "Add-Mix-Measure" Format):

Remove the plate from the incubator and allow it to equilibrate to room temperature.

Add a volume of Caspase-3/7 reagent equal to the volume of cell culture medium in each

well (e.g., add 100 µL of reagent to 100 µL of medium).

Mix the contents on a plate shaker at a low speed for 30-60 seconds.

Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

Measurement:

Luminescent Assay: Measure the luminescence of each well using a plate-reading

luminometer.

Colorimetric Assay: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis: The signal intensity is directly proportional to the amount of active caspase-

3/7 in the sample. Calculate the fold change in activity relative to the vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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